6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6,8-dichloro-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-6-11(15)13-16-12(8-17(13)7-10)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEKCLKWCHNQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the use of molecular iodine as a catalyst in a multicomponent reaction (MCR) that includes 2-aminopyridine derivatives, pertinent acetophenones, and dimedone in an aqueous medium under aerobic conditions . This method is environmentally benign and offers high product yields with minimal reaction times.
Another method involves the photochemical synthesis of functionalized imidazopyridines using visible light as a catalyst. This approach is eco-friendly and aligns with the growing emphasis on sustainable chemistry .
Chemical Reactions Analysis
6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, sulfenylation, and selenenylation reactions are common, with reagents such as halogens, thiols, and selenols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the substitution of hydrogen atoms with halogen atoms, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
Therapeutic Applications
The therapeutic applications of 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine include:
- Central Nervous System Disorders :
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Cancer Treatment :
- Research indicates that imidazo[1,2-a]pyridine derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, they may inhibit Bruton's tyrosine kinase (BTK), which is implicated in various hematological malignancies . This positions them as promising candidates for targeted cancer therapies.
- Autoimmune Diseases :
Case Study 1: Benzodiazepine Receptor Affinity
A study synthesized various derivatives of this compound and assessed their binding affinity to central and peripheral benzodiazepine receptors. Results indicated that certain derivatives displayed significant selectivity for PBR over central benzodiazepine receptors (CBR), with selectivity ratios exceeding 1000-fold for some compounds . This finding supports the development of safer anxiolytic medications.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of imidazo[1,2-a]pyridine were tested against multiple bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Some compounds exhibited substantial bactericidal activity with zones of inhibition greater than 9 mm when compared to standard antibiotics like ciprofloxacin . This highlights the potential of these compounds in addressing antibiotic resistance.
Data Tables
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, as a TSPO-binding ligand, it binds to the translocator protein (TSPO) on the outer mitochondrial membrane, which is involved in the transport of cholesterol and other molecules . This binding can influence various cellular processes, including apoptosis and steroidogenesis.
Comparison with Similar Compounds
6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine substituents, which can affect its biological activity and chemical reactivity.
6-Chloro-2-phenylimidazo[1,2-a]pyridine: Contains only one chlorine substituent, which may result in different pharmacological properties.
8-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar to the 6-chloro derivative but with the chlorine atom in a different position, affecting its interaction with biological targets.
The presence of two chlorine atoms in this compound makes it unique and can enhance its binding affinity and specificity for certain molecular targets.
Biological Activity
6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antiviral, anticancer, anti-inflammatory, and anxiolytic agent. The presence of chlorine substituents at the 6 and 8 positions of the imidazo[1,2-a]pyridine structure enhances its biological activity by influencing its interaction with various molecular targets.
The biological activity of this compound is primarily mediated through its binding to specific receptors and enzymes. Notably, it acts as a ligand for the translocator protein (TSPO) , which is involved in cholesterol transport and is a target for imaging neuroinflammation and tumors via positron emission tomography (PET) . The compound's ability to modulate TSPO activity suggests potential applications in diagnosing neurological disorders and cancer.
Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that this compound shows promising results in inhibiting the growth of breast and colon cancer cells . The structure-activity relationship (SAR) studies highlight that substitutions at specific positions on the imidazo[1,2-a]pyridine scaffold can enhance anticancer efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that certain derivatives exhibit bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA) and other bacterial strains . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antibacterial agents.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. The compound's mechanism involves inhibiting specific kinases and enzymes related to inflammatory pathways, thereby reducing inflammation in various models .
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound derivatives:
- Anticancer Activity : A study evaluated the antiproliferative effects of various derivatives against a panel of cancer cell lines. Compounds with chlorine substitutions showed enhanced activity compared to their non-substituted counterparts .
- Antimicrobial Evaluation : Another study assessed the antibacterial properties of synthesized imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for several compounds .
- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in tumor imaging using PET scans. The results demonstrated a strong correlation between TSPO binding and tumor presence .
Table 1: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones, followed by halogenation. Solid-phase synthesis methods using polymer-bound intermediates (e.g., 2-aminonicotinate) and halogenation at the 3-position are effective for generating derivatives . Optimize reaction conditions (temperature, solvent polarity, and catalyst) using factorial design to address yield variability. For example, dichloromethane or DMF at 80–100°C with CuCl₂ catalysis often improves regioselectivity .
Q. How should researchers safely handle and store this compound given its hazards?
- Methodological Answer : Follow protocols for chlorinated heterocycles: use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Refer to safety data sheets (SDS) for specific hazards (e.g., P210: "Keep away from heat/sparks/open flames") .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., Cl substitution at 6,8 positions) and UV-Vis for π-π* transitions. Discrepancies in NOESY/ROESY data may arise from rotational isomers; resolve via variable-temperature NMR or DFT calculations to model preferred conformers .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the reactivity and binding affinity of this compound in drug discovery?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations with force fields (e.g., AMBER) can model ligand-receptor interactions, such as binding to benzodiazepine receptors . Validate predictions with fluorescence probes (e.g., nitrobenzoxadiazole-tagged analogs) for in vitro receptor visualization .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Use Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids. Screen ligands (e.g., SPhos, XantPhos) to enhance catalytic efficiency. If dehalogenation occurs, optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/water mixtures) to suppress side reactions. Monitor via LC-MS for intermediate stability .
Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties?
- Methodological Answer : Solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) reveal bathochromic shifts in emission spectra due to intramolecular charge transfer. Electron-withdrawing groups (e.g., –NO₂) enhance fluorescence quantum yield, while electron-donating groups (e.g., –OCH₃) reduce it. Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, incubation time). Apply cheminformatics tools to analyze structure-activity relationships (SAR) across analogs. For conflicting cytotoxicity data, use ICReDD’s reaction path search methods to identify impurities or degradation products affecting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
